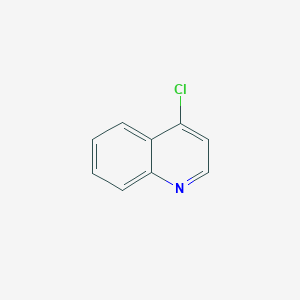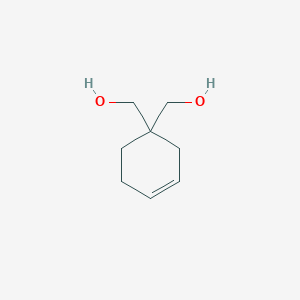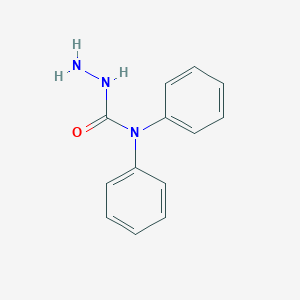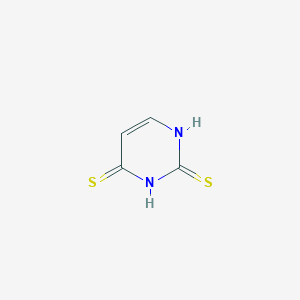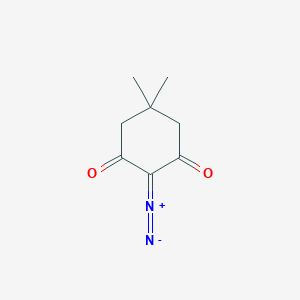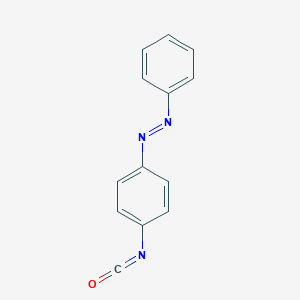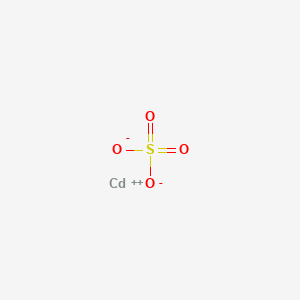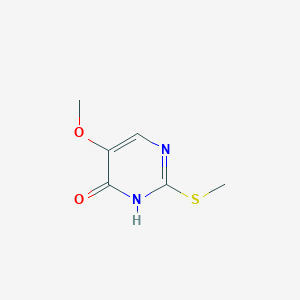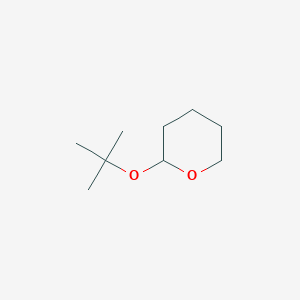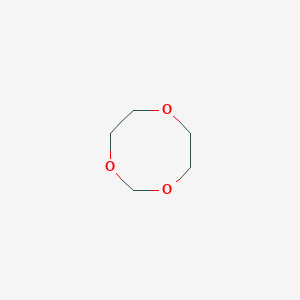
1,3,6-Trioxocane
描述
1,3,6-Trioxocane, also known as Diethylene glycol formal or Diglycol formal, is an organic compound with the molecular formula C5H10O3. It is a cyclic ether with a unique structure that includes three oxygen atoms in an eight-membered ring. This compound is known for its versatility in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3,6-Trioxocane can be synthesized through the reaction of diethylene glycol with formaldehyde. The process involves the formation of an oligomer consisting of condensed formaldehyde and diethylene glycol in the presence of a catalytic compound . The reaction conditions typically include:
Temperature: Moderate temperatures are maintained to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvent: The reaction is often carried out in an organic solvent like toluene or benzene to enhance the yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
1,3,6-Trioxocane undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents to prevent side reactions.
Products: Reduction can yield alcohols or ethers, depending on the specific reducing agent used.
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Often carried out in the presence of a base to facilitate the substitution reaction.
Products: Substitution reactions can produce a variety of substituted ethers or amines.
科学研究应用
1,3,6-Trioxocane has a wide range of applications in scientific research:
Chemistry
Polymerization: It is used in the synthesis of biodegradable polymers through radical ring-opening polymerization.
Solvent: It serves as a solvent in various chemical reactions due to its stability and low toxicity.
Biology
Biodegradable Polymers: The polymers derived from this compound are used in biological applications, such as drug delivery systems and tissue engineering.
Medicine
Drug Formulation: Its derivatives are explored for use in drug formulations due to their biocompatibility and biodegradability.
Industry
Detergents: It is used in the formulation of detergents and cleaning agents due to its solvent properties.
Plasticizers: It acts as a plasticizer in the production of flexible plastics.
作用机制
The mechanism of action of 1,3,6-Trioxocane in polymerization involves the ring-opening of the cyclic ether to form linear or branched polymers. This process is initiated by radical initiators, which generate free radicals that attack the cyclic ether, leading to the formation of polymer chains . The molecular targets and pathways involved include:
Radical Initiation: The formation of free radicals from initiators such as benzoyl peroxide or azobisisobutyronitrile.
Propagation: The growth of polymer chains through successive addition of monomer units.
Termination: The termination of polymer chains through combination or disproportionation of radicals.
相似化合物的比较
1,3,6-Trioxocane can be compared with other cyclic ethers such as:
1,3-Dioxolane: A five-membered cyclic ether with two oxygen atoms. It is less stable and has different reactivity compared to this compound.
1,4-Dioxane: A six-membered cyclic ether with two oxygen atoms. It is more commonly used as a solvent but has higher toxicity.
Tetrahydrofuran: A five-membered cyclic ether with one oxygen atom. It is widely used as a solvent and has different chemical properties.
The uniqueness of this compound lies in its eight-membered ring structure with three oxygen atoms, which imparts distinct chemical reactivity and stability .
属性
IUPAC Name |
1,3,6-trioxocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-7-5-8-4-2-6-1/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGGMPIKOZAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-53-0 | |
| Record name | 1,3,6-Trioxocane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00170393 | |
| Record name | 1,3,6-Trioxocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-19-7 | |
| Record name | 1,3,6-Trioxocane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol formal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trioxocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6-trioxocane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL FORMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/561U3X799V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


